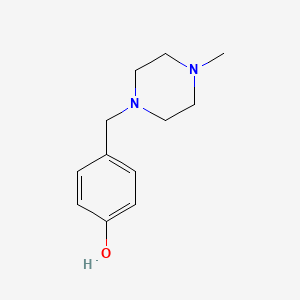

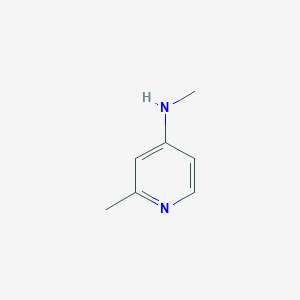

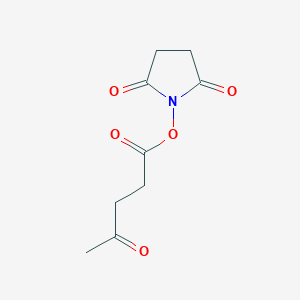

![molecular formula C9H12N2O3 B1321082 Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate CAS No. 518990-21-1](/img/structure/B1321082.png)

Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and have been extensively studied due to their diverse biological activities and applications in pharmaceutical chemistry. The compound is a pyrazole derivative that has been modified to include a pyrano ring, which is a six-membered oxygen-containing ring fused to the pyrazole core.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One effective route is the 3+2 annulation method, which involves the cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride to produce substituted pyrazoles . Another approach is the four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, which yields ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates . These methods demonstrate the versatility and regioselectivity in the synthesis of pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . The crystal structure is often stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking interactions. Theoretical calculations, including DFT, can be used to optimize the structure and compare it with experimental data, ensuring the accuracy of the molecular structure determination .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including Sonogashira-type cross-coupling reactions, which are used to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles . These intermediates can then be cyclized to form different condensed pyrazoles. Additionally, acylation and alkylation reactions can be performed with high regioselectivity on pyrazole derivatives to synthesize a range of substituted compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyrazole ring can affect the compound's solubility, melting point, and stability. The antioxidant properties of these compounds can be evaluated in vitro using methods like DPPH and hydroxyl radical scavenging assays . Moreover, the reactivity of these compounds towards various reagents can lead to the formation of polyfunctionally substituted derivatives, which can be useful in the development of new materials or drugs .

Applications De Recherche Scientifique

Synthesis of Condensed Pyrazoles

Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate and related compounds are used as precursors in cross-coupling reactions to synthesize various condensed pyrazoles. These reactions include Sonogashira-type cross-coupling and Suzuki coupling, leading to the formation of compounds like pyrano[4,3-c]pyrazol-4(1H)-ones and 5-arylpyrazoles. Such syntheses have implications in developing new chemical entities for various applications (Arbačiauskienė et al., 2011).

Crystal Structure Analysis

The crystal structure of certain derivatives of this compound has been studied, offering insights into their molecular geometry and interactions. This research is essential for understanding the physical and chemical properties of these compounds (Kumar et al., 2018).

Corrosion Inhibition

Certain derivatives of this compound have been investigated for their corrosion inhibition properties on mild steel, which is significant for industrial applications. These studies include examining the surface morphology of the steel and understanding the adsorption properties of the inhibitors (Dohare et al., 2017).

Synthesis Methods

Innovative synthesis methods for this compound derivatives have been developed. These methods involve various chemical reactions and conditions, providing a range of yields and demonstrating the compound's versatility in organic synthesis (Gein et al., 2014).

Molecular Modification and Applications

Research has been conducted on modifying the molecular structure of this compound to create new compounds with potential applications in various fields such as pharmaceuticals, materials science, and industrial chemistry (Harb et al., 1989).

Propriétés

IUPAC Name |

ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-14-9(12)8-6-5-13-4-3-7(6)10-11-8/h2-5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQZAUPMNUPTMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1COCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

518990-21-1 |

Source

|

| Record name | ethyl 1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

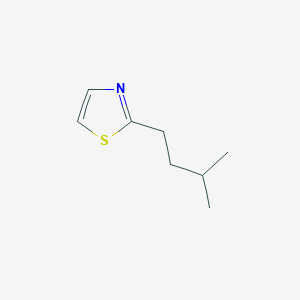

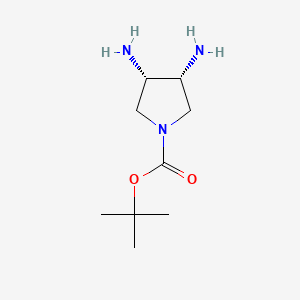

![5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione](/img/structure/B1321008.png)

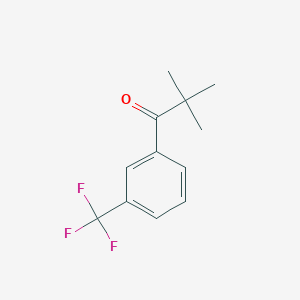

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)